Deschlorocetirizine

Description

Development of Deschlorocetirizine as a Molecular Probe for Target Identification

The development of molecular probes is crucial for identifying and characterizing the biological targets of compounds, a process fundamental to drug discovery and understanding mechanism of action. nih.gov A molecular probe, often a modified version of a bioactive compound (e.g., with a fluorescent or radioactive tag), is used to bind to and help identify its specific cellular receptors or enzymes.

While research into developing this compound specifically as a molecular probe is not yet prominent, its parent compound, Cetirizine (B192768), exhibits characteristics that make this a promising area of future study. Cetirizine is known for its high selectivity and potent antagonism of the peripheral histamine (B1213489) H1 receptor. fda.gov In vitro receptor binding studies have demonstrated that Cetirizine has no measurable affinity for other receptor types, such as muscarinic, serotonergic, or dopaminergic receptors, at concentrations up to 10μM. fda.govdrugbank.comjohnshopkins.edu This high degree of target specificity is a primary requirement for an effective molecular probe, as it minimizes off-target binding and ensures that the identified interactions are relevant.

Future research could focus on synthesizing derivatives of this compound that are tagged with reporter molecules. For instance, a fluorescently-labeled this compound could be used in cellular imaging studies to visualize its distribution and binding to H1 receptors in real-time. Similarly, a radiolabeled version could be employed in quantitative binding assays to determine receptor density and affinity with high precision. Such tools would be invaluable for elucidating the precise molecular interactions of this compound and could help in screening for new compounds that target the histamine H1 receptor.

Research on Stereoisomeric Forms of this compound and Enantioselective Synthetic Approaches

Many pharmaceutical compounds are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers can have markedly different biological activities, pharmacokinetic profiles, and toxicological effects because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.netnih.gov

The study of stereoisomerism is highly relevant to this compound, as its parent compound, Cetirizine, is a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer, known as Levocetirizine, is responsible for the bulk of the therapeutic antihistaminic activity. nih.gov This has driven significant research into methods for separating and synthesizing the individual enantiomers of Cetirizine.

Enantioselective Separation and Analysis: The separation of Cetirizine's enantiomers has been successfully achieved using chiral chromatography. sygnaturediscovery.comslideshare.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated and quantified. High-performance liquid chromatography (HPLC) is a commonly employed method. nih.gov Studies have demonstrated successful separation using various CSPs, highlighting the adaptability of this technique. nih.govnih.govnih.gov These established chiral separation methods for Cetirizine provide a strong foundation for developing protocols to separate and analyze the potential stereoisomers of this compound.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Reference |

| HPLC | α1-acid glycoprotein (B1211001) (AGP-CSP) | 10 mmol/l phosphate (B84403) buffer (pH 7.0)-acetonitrile (95:5, v/v) | nih.gov |

| HPLC | Amylose-based | Hexane-isopropyl alcohol-alcohol-trifluoroacetic acid (430:45:25:1) | nih.gov |

| NP-LC-MS/MS | CHIRALPAK AD-H | n-hexane, ethyl alcohol, diethylamine, and acetic acid (60:40:0.1:0.1, v/v/v/v) | nih.gov |

| This table presents validated methods for the enantioselective separation of Cetirizine, which are applicable models for this compound research. |

Enantioselective Synthesis: Beyond separation, research has also focused on the enantioselective synthesis of Cetirizine, which aims to produce a specific enantiomer directly. researchgate.net This avoids the need for resolving a racemic mixture and improves the efficiency of producing the active form of the drug. Various synthetic routes have been developed, including those that use chiral auxiliaries or catalysts to control the stereochemistry of the reaction. researchgate.net Such synthetic strategies could be adapted to produce the individual enantiomers of this compound, enabling detailed investigation into their respective biological activities. Research has shown that even for Cetirizine, the difference in the brain distribution of its enantiomers is due to stereoselective binding to plasma proteins, not differences in transport across the blood-brain barrier. nih.gov Investigating similar properties for this compound enantiomers is a critical future direction.

Innovative Methodological Development in this compound Research

As this compound is recognized as a key impurity of Cetirizine ("Cetirizine Impurity F"), the development of highly sensitive and specific analytical methods for its detection and quantification is essential for pharmaceutical quality control. nih.gov Research in this area leverages cutting-edge analytical instrumentation to achieve low detection limits and high accuracy.

Modern analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) have become the gold standard for quantifying drugs and their metabolites in biological matrices. nih.govnih.govspringernature.comresearchgate.net These methods offer superior selectivity and sensitivity compared to older techniques. For instance, an LC-MS/MS method for Cetirizine in human plasma achieved a lower limit of quantification (LLOQ) of 0.5 ng/ml. nih.gov Such methods can be readily optimized for the specific detection of this compound, allowing for precise monitoring in pharmacokinetic studies or for impurity profiling in pharmaceutical formulations.

Beyond established platforms, novel methods are also being explored. One innovative approach reported for Cetirizine detection involves a chemiluminescence method using cadmium sulfide (B99878) quantum dots (QDs) as sensitizers, which achieved a detection limit of 5x10⁻¹⁰ mol/L. researchgate.net The development and application of such highly sensitive, next-generation analytical tools represent a significant area of methodological advancement in this compound research.

| Method | Platform | Key Features | Application | Reference |

| HPLC-MS/MS | Triple-quadrupole mass spectrometer | Rapid, sensitive, and selective; LLOQ of 0.5 ng/ml in plasma. | Bioequivalence studies | nih.gov |

| NP-LC-APCI-MS/MS | CHIRALPAK AD-H column | Enantioselective; LOQ of 0.5 ng/mL in plasma. | Pharmacokinetic studies of enantiomers | nih.gov |

| Chemiluminescence | Cadmium Sulfide Quantum Dots (QDs) | Highly sensitive; detection limit of 5x10⁻¹⁰ mol/L. | Pharmaceutical formulation analysis | researchgate.net |

| This table summarizes advanced analytical methodologies developed for Cetirizine that can be adapted for this compound analysis. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Pathway Analysis

Omics technologies, which involve the large-scale study of biological molecules, offer a holistic approach to understanding the effects of a compound on a biological system. nih.gov Proteomics (the study of proteins) and metabolomics (the study of metabolites) are particularly valuable for elucidating the pathways affected by a drug and for discovering potential biomarkers. uab.edunih.gov

While direct omics studies on this compound are not yet widely published, research on Cetirizine provides a clear framework for future investigations. A study on the cellular inflammatory response to allergens found that Cetirizine treatment affected the presence of neutrophils, eosinophils, and T lymphocytes and the release of proteins like lactoferrin and Eosinophil Cationic Protein (ECP). nih.gov

Proteomics: Future proteomics studies could expand on these findings using quantitative mass spectrometry to analyze the global protein expression changes in relevant cells (e.g., mast cells, epithelial cells) upon exposure to this compound. researchgate.net This could reveal the full network of proteins and signaling pathways downstream of H1 receptor antagonism, potentially identifying novel anti-inflammatory mechanisms or off-target effects. For example, proteomics analysis of nasal fluid or tissue from patients with allergic rhinitis could identify protein biomarkers that change in response to treatment, offering objective measures of drug efficacy. mdpi.com

Metabolomics: Metabolomics can provide a detailed snapshot of the metabolic state of a cell or organism. nih.gov Cetirizine itself is a metabolite of hydroxyzine (B1673990) and is known to undergo very limited further metabolism in the body. nih.govwikipedia.org Metabolomic profiling could be used to definitively map any minor metabolic pathways of this compound and identify the enzymes involved. Furthermore, by analyzing changes in endogenous metabolites, researchers could assess the broader physiological impact of the compound, such as effects on energy metabolism or lipid pathways, which might not be directly related to H1 receptor activity. nih.gov This integrated omics approach will be pivotal in building a comprehensive understanding of the biological role and therapeutic potential of this compound.

Structure

2D Structure

3D Structure

Properties

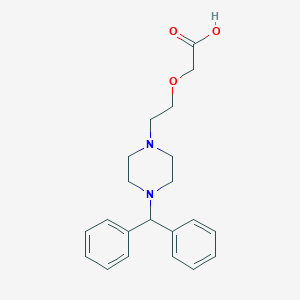

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSREFRBRMMIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232777 | |

| Record name | Deschlorocetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-53-2 | |

| Record name | Deschlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deschlorocetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(4-benzhydrylpiperazin-1-yl)ethoxy) acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL4BXF63VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Deschlorocetirizine, and how can researchers ensure reproducibility across different laboratory settings?

- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts, solvent systems) validated via spectroscopic techniques (NMR, FT-IR) and chromatographic purity assessments (HPLC). Reproducibility requires explicit documentation of reagent purity, reaction kinetics, and purification methods (e.g., recrystallization solvents). Cross-validation through independent replication in at least two laboratories is recommended to confirm procedural robustness .

Q. How should researchers design experiments to evaluate this compound's pharmacological targets while minimizing off-target effects?

- Methodological Answer : Employ in vitro binding assays (e.g., radioligand displacement studies) with negative controls (e.g., non-specific binding filters) and concentration-response curves to quantify affinity (Ki values). For selectivity, screen against structurally related receptors/enzymes. Use orthogonal assays (e.g., functional cAMP assays) to confirm target engagement. Statistical power analysis should determine sample sizes to reduce false positives .

Q. What analytical techniques are most suitable for characterizing this compound's purity and structural integrity in different solvent systems?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) are critical for confirming molecular weight and purity. Solvent-dependent stability studies should use reversed-phase HPLC with photodiode array detection to monitor degradation products. For polymorphic characterization, X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) are recommended. Data must include validation parameters (e.g., LOD, LOQ) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic clearance). Conduct in vitro-in vivo correlation (IVIVC) studies using physiologically based pharmacokinetic (PBPK) modeling. Analyze tissue distribution via LC-MS/MS and compare with in vitro IC50 values. Control for species-specific metabolic pathways and plasma protein binding differences .

Q. What methodological considerations are critical when investigating this compound's stability under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) should simulate physiological pH ranges (1.2–7.4) and temperatures (37°C ± 2°C). Use LC-MS to identify degradation products and quantify degradation kinetics. For solid-state stability, employ dynamic vapor sorption (DVS) and stress testing (40°C/75% RH). Statistical models (e.g., Arrhenius equation) predict shelf-life under standard conditions .

Q. How should meta-analytic approaches be structured to reconcile conflicting reports on this compound's receptor binding affinities?

- Methodological Answer : Follow PRISMA guidelines to systematically aggregate data from peer-reviewed studies. Assess heterogeneity using Cochran’s Q-test and I² statistics. Stratify analyses by experimental variables (e.g., assay type, cell lines). Sensitivity analyses should exclude low-quality studies (e.g., those lacking negative controls). Bayesian meta-regression can model uncertainty in affinity measurements .

Methodological Frameworks for Data Analysis

- Contradiction Analysis : Apply triangulation by comparing results from orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and contextualize findings with pharmacokinetic data .

- Literature Review : Use Google Scholar’s citation tracking and Boolean operators (e.g., "this compound AND pharmacokinetics") to identify high-impact studies. Prioritize articles with rigorous validation (e.g., ≥3 independent replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.